

# An In-depth Technical Guide to 6-Methoxypyridine-3-carbothioamide

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## Compound of Interest

Compound Name: 6-Methoxypyridine-3-carbothioamide

Cat. No.: B066408

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **6-Methoxypyridine-3-carbothioamide**. The information is intended to support research and development efforts involving this compound and related heterocyclic structures.

## Core Chemical and Physical Properties

**6-Methoxypyridine-3-carbothioamide** is a heterocyclic compound featuring a pyridine ring substituted with both a methoxy group and a carbothioamide group.<sup>[1]</sup> Its structural identifiers and key physical properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> OS	<a href="#">[1]</a>
Molecular Weight	168.22 g/mol	<a href="#">[1]</a>
IUPAC Name	6-methoxypyridine-3-carbothioamide	<a href="#">[1]</a>
CAS Number	175277-49-3	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	COC1=NC=C(C=C1)C(=S)N	<a href="#">[1]</a>
InChI Key	YAKXWVMVPOHRGZ-UHFFFAOYSA-N	<a href="#">[1]</a>
Appearance	Crystals, powder, or crystalline powder	<a href="#">[3]</a>
Storage	Sealed in dry, room temperature	<a href="#">[2]</a>

## Synthesis and Experimental Protocols

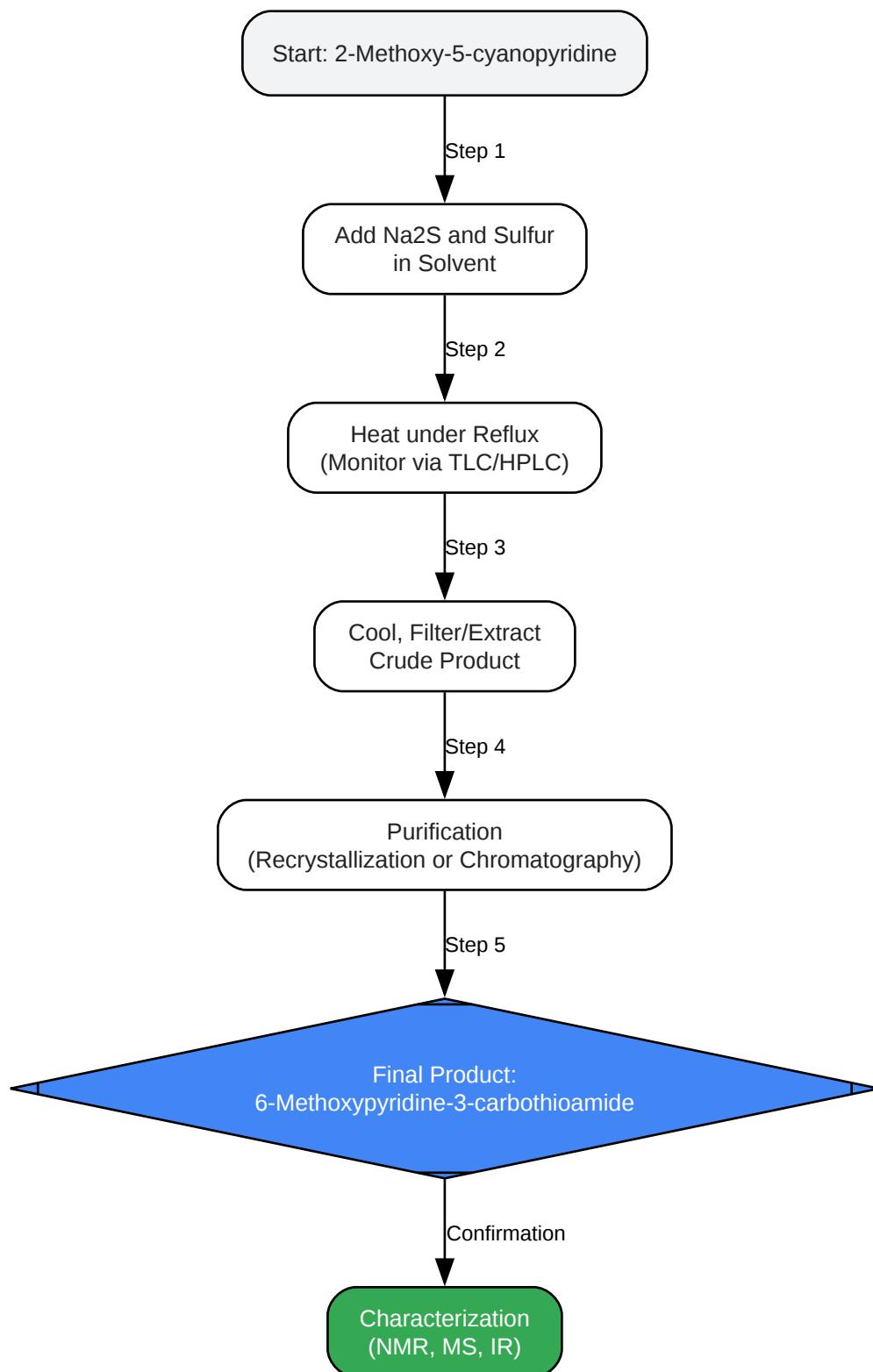
While specific literature detailing the synthesis of **6-Methoxypyridine-3-carbothioamide** is not widely available, a common and effective method for preparing pyridine carbothioamides involves the thionation of the corresponding cyanopyridine intermediate.

General Experimental Protocol: Synthesis via Thionation of 2-Methoxy-5-cyanopyridine

- **Intermediate Preparation:** The precursor, 2-methoxy-5-cyanopyridine, is required. This can be synthesized from the corresponding bromopyridine via cyanation or from other suitable starting materials.
- **Thionation Reaction:**
  - 2-methoxy-5-cyanopyridine is dissolved in a suitable solvent, such as a mixture of water and an organic co-solvent.
  - Sodium sulfide (Na<sub>2</sub>S) and elemental sulfur (S) are added to the solution.

- The reaction mixture is heated under reflux for a specified period, typically several hours, with continuous stirring.
- Reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Purification:
  - Upon completion, the reaction mixture is cooled to room temperature.
  - The crude product is typically isolated by filtration or extraction.
  - Purification is achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure **6-Methoxypyridine-3-carbothioamide**.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.



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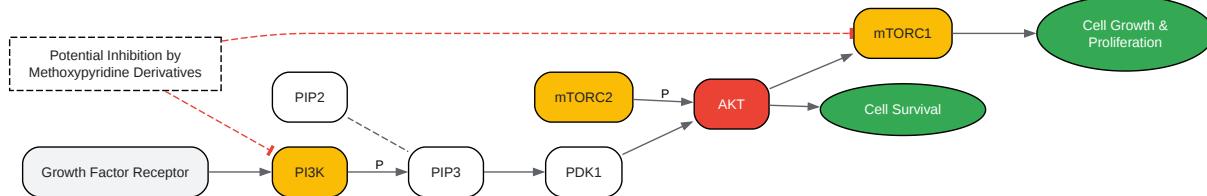
*General synthesis workflow for **6-Methoxypyridine-3-carbothioamide**.*

## Biological Activity and Potential Applications

The biological profile of **6-Methoxypyridine-3-carbothioamide** itself is not extensively documented in publicly available literature. However, the carbothioamide moiety and the methoxypyridine scaffold are present in numerous biologically active molecules, suggesting potential areas for investigation.

- **Antitubercular Activity:** Thioamides, including the related drug prothionamide, are a class of second-line drugs used for treating tuberculosis. A study on 3-aminothieno[2,3-b]pyridine-2-carboxamides found that a 6-methoxypyridine substituent resulted in a derivative with significant activity against *Mycobacterium tuberculosis* ( $IC_{90} = 1.4 \mu M$ ).<sup>[4]</sup> This suggests that the 6-methoxypyridine core could be a valuable pharmacophore in the development of new antitubercular agents.
- **Anticancer Potential:** Pyridine derivatives are integral to many clinically used anticancer agents.<sup>[5]</sup> Research into various carbothioamide derivatives has revealed their potential as inhibitors of carbonic anhydrase II and 15-lipoxygenase, enzymes implicated in cancer.<sup>[6]</sup> Furthermore, a series of sulfonamide methoxypyridine derivatives were designed as potent PI3K/mTOR dual inhibitors, a key pathway in cancer cell growth and survival.<sup>[7]</sup> These findings highlight the potential of the **6-methoxypyridine-3-carbothioamide** scaffold in oncology research.

The diagram below illustrates the established role of the PI3K/mTOR pathway, a potential target for compounds containing the methoxypyridine scaffold, in promoting cell survival and proliferation.



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